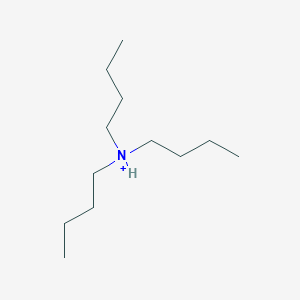

Tributylammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H28N+ |

|---|---|

Poids moléculaire |

186.36 g/mol |

Nom IUPAC |

tributylazanium |

InChI |

InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/p+1 |

Clé InChI |

IMFACGCPASFAPR-UHFFFAOYSA-O |

SMILES canonique |

CCCC[NH+](CCCC)CCCC |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tributylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tributylammonium salts. These quaternary ammonium (B1175870) compounds are of significant interest in various scientific disciplines, including organic synthesis, analytical chemistry, and pharmaceutical development, primarily owing to their utility as phase-transfer catalysts, ion-pairing reagents, and versatile synthetic building blocks. This document outlines their key physical and chemical characteristics, details relevant experimental protocols, and visualizes associated scientific workflows.

Physicochemical Properties

The physicochemical properties of this compound salts are largely dictated by the nature of the counter-anion. The bulky, hydrophobic this compound cation confers solubility in many organic solvents. The following tables summarize key quantitative data for a selection of common this compound salts.

Table 1: General Physicochemical Properties of this compound Salts

| Salt Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound Chloride | 6309-30-4 | C₁₂H₂₈ClN | 221.81 |

| This compound Bromide | 13798051 (CID) | C₁₂H₂₈BrN | 266.26[1] |

| This compound Acetate (B1210297) | 7204-64-0 | C₁₄H₃₁NO₂ | 245.40 |

| This compound Phosphate | 22662850 (CID) | C₃₆H₈₄N₃O₄P | 653.05 |

| This compound Pyrophosphate | 5975-18-8 | C₂₄H₅₈N₂O₇P₂ | 548.67[2] |

Table 2: Thermal and Physical Properties of this compound Salts

| Salt Name | Melting Point (°C) | Boiling Point (°C) | Appearance |

| This compound Chloride | -70[3] | 216.5[3] | Liquid/Hygroscopic Solid |

| This compound Bromide | No data available | No data available | No data available |

| This compound Acetate | No data available | No data available | No data available |

| This compound Phosphate | No data available | No data available | No data available |

| This compound Pyrophosphate | 78-83[2] | No data available | White to off-white powder[2] |

Table 3: Spectroscopic Data for Selected Ammonium Salts

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | FT-IR (cm⁻¹) |

| Tetrabutylammonium (B224687) Chloride | 3.40 (t), 1.67 (m), 1.45 (m), 1.02 (t)[4] | 58.6, 24.1, 19.7, 13.6 | C-N stretch (~1228), C-C stretch (~1118), C-H bend (~897)[5] |

| Tetrabutylammonium Bromide | 3.32 (t), 1.65 (m), 1.45 (m), 1.00 (t) | 58.5, 24.0, 19.6, 13.5[6] | Similar to chloride salt |

| Tetrabutylammonium Acetate | 3.2 (m), 1.9 (s), 1.6 (m), 1.4 (m), 0.9 (t) | 175.1, 58.2, 24.9, 23.9, 19.6, 13.5 | C=O stretch (~1740), C-N stretch, C-H bend |

| This compound Phosphate | No specific data found | No specific data found | P-O stretch, N-H stretch, C-H stretch/bend |

Note: Spectroscopic data for this compound salts are not as readily available in comprehensive databases as for their tetrabutylammonium counterparts. The data for tetrabutylammonium salts are provided for comparative purposes.

Experimental Protocols

This section details the methodologies for the synthesis and purification of various this compound salts.

Synthesis Protocols

2.1.1. Synthesis of this compound Pyrophosphate

This procedure is adapted from a method for preparing phosphorylating reagents.

-

Materials: Tetrasodium (B8768297) pyrophosphate, deionized water, strong ion exchange resin (e.g., pk216 proton type), tributylamine (B1682462), 1,4-dioxane (B91453).

-

Procedure:

-

Dissolve tetrasodium pyrophosphate (26.6 g, 0.1 mol) in deionized water (500 mL).[7]

-

Pass the aqueous solution through a strong ion exchange column (proton form).[7]

-

Collect the eluate containing pyrophosphoric acid.

-

Add tributylamine (37.1 g, 0.2 mol) to the eluate.[7]

-

Concentrate the resulting solution using a rotary evaporator to obtain an oily substance.[7]

-

Wash the oily residue three times with 1,4-dioxane (100 mL) containing a small amount of water to yield this compound pyrophosphate.[7]

-

2.1.2. Synthesis of Tetrabutylammonium Bromide (as a proxy for this compound Halides)

The Menshutkin reaction is a common method for synthesizing quaternary ammonium salts.

-

Materials: Tributylamine, 1-bromobutane (B133212), acetonitrile (B52724).

-

Procedure:

-

In a round-bottom flask, combine tributylamine and 1-bromobutane in a 1:1 molar ratio in acetonitrile.

-

Reflux the reaction mixture with continuous stirring for 19-22 hours.

-

After cooling, the product can be isolated.

-

2.1.3. Synthesis of Tetrabutylammonium Acetate (as a proxy for this compound Acetate)

This method involves a salt metathesis reaction.

-

Materials: Tetrabutylammonium bromide, silver acetate, acetonitrile.

-

Procedure:

-

Dissolve tetrabutylammonium bromide (1 mmol) in acetonitrile (20 mL).

-

Add silver acetate (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Centrifuge the solution to remove the precipitated silver bromide.

-

Collect the supernatant and evaporate the solvent under vacuum to obtain the product.

-

Purification Protocols

2.2.1. Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

-

General Procedure:

-

Dissolve the impure this compound salt in a minimum amount of a suitable hot solvent or solvent mixture.

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

-

Solvent Selection: The choice of solvent is crucial. For tetrabutylammonium chloride, an ethanol/water mixture (3:1 v/v) has been reported to be effective.[8] For other this compound salts, solvent screening with common solvents like ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes is recommended.

Key Applications and Associated Workflows

This compound salts are instrumental in several key chemical processes. The following diagrams illustrate the logical flow of these applications.

Phase-Transfer Catalysis

This compound salts, particularly the halides, are effective phase-transfer catalysts. They facilitate the reaction between reactants located in different immiscible phases (typically aqueous and organic).

Caption: Workflow of Phase-Transfer Catalysis.

Ion-Pair Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), this compound salts can be used as ion-pairing reagents to enhance the retention of anionic analytes on a nonpolar stationary phase.

Caption: Mechanism of Ion-Pair Chromatography.

Solid-Phase Peptide Synthesis (SPPS)

While less common than other reagents, tetraalkylammonium salts can be used in Fmoc-based solid-phase peptide synthesis, for example, to facilitate the removal of the Fmoc protecting group.

Caption: Generalized Fmoc-SPPS Workflow.

Conclusion

This compound salts are a versatile class of compounds with a range of applications in scientific research and development. Their physicochemical properties, largely governed by the interplay between the bulky hydrophobic cation and the associated anion, make them effective tools in organic synthesis and analytical separations. The experimental protocols provided herein offer a starting point for the synthesis and purification of these valuable reagents. The visualized workflows aim to clarify their mechanistic roles in key applications, providing a foundational understanding for researchers and professionals in the field. Further research into the specific properties and applications of a wider range of this compound salts is warranted to fully exploit their potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Tributyl phosphate(126-73-8) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 7. chempep.com [chempep.com]

- 8. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tributylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tributylammonium acetate (B1210297), a quaternary ammonium (B1175870) salt with applications in various chemical and pharmaceutical contexts. Due to the limited availability of direct experimental data for this compound acetate, this guide also draws upon established protocols and characterization data for the closely related and structurally similar compound, tetrabutylammonium (B224687) acetate, to provide a thorough and practical resource.

Synthesis of this compound Acetate

The synthesis of this compound acetate can be approached through several methodologies. The most straightforward method is a simple acid-base neutralization reaction between tributylamine (B1682462) and acetic acid. An alternative approach, analogous to the synthesis of other quaternary ammonium salts, involves a salt metathesis reaction.

Experimental Protocol: Acid-Base Neutralization

This protocol details the synthesis of this compound acetate from tributylamine and acetic acid.

Materials:

-

Tributylamine (C₁₂H₂₇N)

-

Glacial Acetic Acid (CH₃COOH)

-

Diethyl ether (or another suitable non-polar solvent for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve a known molar amount of tributylamine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add an equimolar amount of glacial acetic acid to the stirred solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

The product, this compound acetate, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting product can be washed with cold diethyl ether to remove any unreacted starting materials and then dried under vacuum.

Experimental Protocol: Salt Metathesis (adapted from Tetrabutylammonium Acetate Synthesis)

This method is adapted from a known procedure for synthesizing tetrabutylammonium acetate and can be modified for the synthesis of this compound acetate.[1]

Materials:

-

This compound halide (e.g., this compound bromide)

-

Silver acetate (AgC₂H₃O₂)

-

Acetonitrile (CH₃CN)

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Dissolve one molar equivalent of this compound bromide in acetonitrile.

-

Add one molar equivalent of silver acetate to the solution.

-

Stir the mixture at room temperature for approximately 1 hour. During this time, a precipitate of silver bromide will form.

-

Separate the silver bromide precipitate from the solution by centrifugation followed by decantation of the supernatant, or by filtration.

-

The resulting supernatant contains the dissolved this compound acetate. The solvent can be removed under reduced pressure to yield the product.

Characterization of this compound Acetate

A comprehensive characterization of the synthesized this compound acetate is crucial to confirm its identity and purity. The following sections detail the key analytical techniques and expected results.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₃₁NO₂ | |

| Molecular Weight | 245.40 g/mol | |

| Appearance | Expected to be a salt-like solid or viscous liquid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound.

Experimental Protocol for NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the synthesized this compound acetate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify the chemical shifts, multiplicities, and integrations of the signals.

Expected ¹H NMR Spectral Data (based on chemical structure):

-

This compound Cation:

-

A triplet corresponding to the terminal methyl protons (-CH₃) of the butyl chains.

-

Multiplets for the methylene (B1212753) protons (-CH₂-) of the butyl chains. The methylene group adjacent to the nitrogen atom will be shifted further downfield.

-

A broad singlet for the proton on the ammonium nitrogen (-NH⁺-). The chemical shift of this proton can be highly variable and dependent on the solvent and concentration.

-

-

Acetate Anion:

-

A sharp singlet for the methyl protons (-CH₃) of the acetate anion.

-

Expected ¹³C NMR Spectral Data (based on chemical structure):

-

This compound Cation:

-

Signals corresponding to the four distinct carbon atoms of the butyl chains. The carbon atom directly bonded to the nitrogen will be the most deshielded.

-

-

Acetate Anion:

-

A signal for the methyl carbon (-CH₃).

-

A signal for the carboxyl carbon (-COO⁻) at a significantly downfield chemical shift.

-

For comparison, the reported ¹H NMR data for tetrabutylammonium acetate in acetone-d₆ shows the following peaks: 0.97 ppm (t, 12H), 1.41 ppm (m, 8H), 1.68 ppm (s, 3H), 1.78 ppm (m, 8H), and 3.48 ppm (t, 8H).[1]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the this compound cation.

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to detect the this compound cation.

Expected Mass Spectrum Data: The positive ion mass spectrum should show a prominent peak corresponding to the this compound cation [C₁₂H₂₈N]⁺, with an expected m/z of approximately 186.3.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Experimental Protocol for Thermal Analysis:

-

Accurately weigh a small amount of the sample (5-10 mg) into a TGA or DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature (TGA) or the heat flow as a function of temperature (DSC).[2][3]

Expected Thermal Analysis Data:

-

TGA: The TGA thermogram will show the decomposition temperature of this compound acetate. A comparative analysis of various tetrabutylammonium salts suggests that the thermal stability is influenced by the anion.[4]

-

DSC: The DSC thermogram will reveal any phase transitions, such as melting point or glass transition temperature.

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound Acetate via Acid-Base Neutralization.

Experimental Workflow for Characterization

Caption: General workflow for the characterization of synthesized compounds.

References

- 1. Synthesis, antibiotic structure–activity relationships, and cellulose dissolution studies of new room-temperature ionic liquids derived from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fpe.umd.edu [fpe.umd.edu]

- 3. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Geometry and Structure of the Tributylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tributylammonium cation, the protonated form of tributylamine (B1682462), is a tertiary ammonium (B1175870) cation utilized in various chemical applications, including as a phase-transfer catalyst and in the synthesis of ionic liquids. A thorough understanding of its molecular geometry and structural characteristics is paramount for predicting its behavior in different chemical environments and for the rational design of new applications. This technical guide provides a comprehensive overview of the molecular geometry and structure of the this compound cation. Due to the limited availability of specific crystallographic data for simple this compound salts in publicly accessible databases, this guide also leverages data from its structural analog, the tetrabutylammonium (B224687) cation, and theoretical predictions to provide a complete structural profile. This guide also includes detailed experimental protocols for the synthesis and characterization of this compound salts.

Introduction

Tertiary ammonium cations are a class of organic ions with a positively charged nitrogen atom bonded to three alkyl or aryl groups and one hydrogen atom. The this compound cation, [ (CH₃CH₂CH₂CH₂)₃NH ]⁺, is formed by the protonation of tributylamine, a tertiary amine.[1] This cation is of interest due to the lipophilic nature of its butyl chains, which imparts specific solubility and phase-transfer properties to its salts.

The geometry of the this compound cation is crucial for its interactions with other molecules and ions. The arrangement of the butyl groups and the N-H bond influences its steric hindrance, hydrogen bonding capabilities, and the packing of its salts in the crystalline state.

Molecular Geometry and Structure

Predicted Geometry of the this compound Cation

The central nitrogen atom in the this compound cation is sp³ hybridized, resulting in a tetrahedral electron geometry. The four substituents around the nitrogen (three butyl groups and one hydrogen atom) adopt a tetrahedral molecular geometry. The C-N-C and H-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. However, slight deviations may occur due to the steric bulk of the butyl groups. The geometry of the precursor, tributylamine, is pyramidal, with C-N-C bond angles of approximately 111°.[2] Upon protonation, the lone pair of electrons on the nitrogen forms a bond with a proton, leading to the tetrahedral arrangement of the this compound cation.

Structural Data of the Analogous Tetrabutylammonium Cation

Table 1: Bond Lengths in the Tetrabutylammonium Cation [5]

| Bond Type | Average Length (Å) | Range (Å) |

| N-C | 1.511 | 1.474 - 1.546 |

| C-C | 1.512 | 1.453 - 1.557 |

Table 2: Bond Angles in the Tetrabutylammonium Cation [5]

| Angle Type | Average Angle (°) | Range (°) |

| C-N-C | 109.4 | 88.3 - 125.3 |

| C-C-C | 112.7 | 106.1 - 129.11 |

The butyl chains in the tetrabutylammonium cation can adopt various conformations due to rotation around the C-C single bonds.[5] A similar conformational flexibility is expected for the butyl chains in the this compound cation.

Experimental Protocols

Synthesis of this compound Salts

This compound salts are typically synthesized through a simple acid-base neutralization reaction between tributylamine and the corresponding acid.

Protocol for the Synthesis of this compound Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tributylamine (1 equivalent) in a suitable solvent such as diethyl ether or ethanol.

-

Acid Addition: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1 equivalent) in the same solvent dropwise to the stirred tributylamine solution. The addition should be performed carefully to control the exothermic reaction.

-

Precipitation: Upon addition of the acid, a white precipitate of this compound chloride will form.

-

Isolation: After the addition is complete, continue stirring the mixture for an additional 30 minutes. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound chloride under vacuum to obtain a white crystalline solid.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the this compound cation.

-

¹H NMR: The proton spectrum will show characteristic signals for the butyl groups and the N-H proton. The protons on the carbon adjacent to the nitrogen (α-protons) will be deshielded and appear at a lower field compared to the other methylene (B1212753) and methyl protons of the butyl chains. The N-H proton signal is often broad and its chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the four non-equivalent carbon atoms of the butyl chains.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound salts.

-

N-H Stretch: A characteristic broad absorption band for the N-H stretching vibration is expected in the region of 3000-3300 cm⁻¹.

-

C-H Stretch: Strong absorption bands for the C-H stretching vibrations of the butyl groups will be observed in the 2800-3000 cm⁻¹ region.

-

N-H Bend: An N-H bending vibration may be observed around 1600 cm⁻¹.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry, including bond lengths, bond angles, and the packing of the ions in the solid state.

General Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the this compound salt of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. The choice of solvent is critical and may require screening of various options.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a this compound salt.

Conclusion

The this compound cation possesses a tetrahedral geometry around the central nitrogen atom. While experimental crystallographic data for simple salts of this cation are scarce, its structural parameters can be reliably inferred from theoretical principles and comparison with the well-characterized tetrabutylammonium cation. The synthesis of this compound salts is straightforward, and their structures can be confirmed through standard spectroscopic techniques. This technical guide provides the foundational knowledge of the molecular geometry, structure, and characterization of the this compound cation, which is essential for its application in research and development.

References

The Unseen Hand: Tributylammonium as a Phase-Transfer Catalyst in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phase-transfer catalysis (PTC) has emerged as an indispensable tool in modern organic synthesis, offering a green and efficient alternative to traditional homogeneous reaction conditions. Among the plethora of catalysts, quaternary ammonium (B1175870) salts have carved a niche for their versatility and efficacy. This technical guide delves into the core principles and applications of tributylammonium salts as phase-transfer catalysts. While often overshadowed by their tetra-alkyl counterparts, this compound derivatives offer a unique balance of lipophilicity and reactivity, making them valuable assets in a range of organic transformations. This document provides a comprehensive overview of their mechanism of action, applications in key organic reactions, detailed experimental protocols, and a comparative analysis of their performance.

Introduction to Phase-Transfer Catalysis

Many organic reactions are inherently inefficient due to the mutual insolubility of the reactants. For instance, an organic substrate dissolved in a nonpolar solvent cannot readily react with an inorganic nucleophile residing in an aqueous phase. Phase-transfer catalysis circumvents this issue by employing a catalyst that facilitates the transfer of a reactant from one phase to another, thereby enabling the reaction to proceed.[1]

This compound salts, a class of quaternary ammonium salts, function as effective phase-transfer catalysts. Their structure, comprising a positively charged nitrogen atom bonded to three butyl groups and one other alkyl or aryl group, imparts a crucial amphipathic character. The lipophilic butyl chains allow the cation to be soluble in the organic phase, while the positive charge enables it to pair with an anion from the aqueous phase.[2] This ion pair then traverses the phase boundary into the organic medium, where the anion, now stripped of its hydration shell, becomes a potent nucleophile.[3]

The Mechanism of this compound-Mediated Phase-Transfer Catalysis

The catalytic cycle of a this compound salt in a typical nucleophilic substitution reaction between an organic substrate (R-X) in an organic solvent and an inorganic nucleophile (M⁺Y⁻) in an aqueous solution can be broken down into the following key steps:

-

Anion Exchange: At the aqueous-organic interface, the this compound cation (Bu₃N⁺R') exchanges its original counter-ion (e.g., bromide) for the nucleophilic anion (Y⁻) from the aqueous phase.

-

Phase Transfer: The newly formed lipophilic ion pair, [Bu₃N⁺R'][Y⁻], migrates from the interface into the bulk organic phase.

-

Reaction in the Organic Phase: In the organic solvent, the "naked" and highly reactive nucleophile (Y⁻) attacks the organic substrate (R-X), leading to the formation of the desired product (R-Y) and the displacement of the leaving group (X⁻).

-

Catalyst Regeneration: The this compound cation pairs with the leaving group (X⁻) to form [Bu₃N⁺R'][X⁻]. This ion pair then migrates back to the aqueous phase.

-

Cycle Repetition: The this compound cation is now free to exchange the leaving group for another nucleophilic anion, thus continuing the catalytic cycle.

Applications in Organic Synthesis

This compound salts have demonstrated their utility in a variety of organic reactions, including nucleophilic substitutions, oxidations, and reductions. The following sections highlight key applications with a focus on quantitative data and experimental protocols.

Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most fundamental transformations in organic chemistry, and phase-transfer catalysis has significantly enhanced its scope and efficiency.

The Williamson ether synthesis, a classic method for preparing ethers, is often hampered by the need for strong bases and anhydrous conditions. Phase-transfer catalysis provides a milder and more practical alternative.

Table 1: Williamson Ether Synthesis using Tetrabutylammonium (B224687) Bromide (TBAB) as a Model for this compound Catalysis

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Ethylphenol (B45693) | Methyl Iodide | 2.3 | 25% NaOH | None | 1 | - | [4] |

| p-Cresol | Propyl Iodide | - | NaOH | Diethyl Ether | - | 67.84 | [4] |

Experimental Protocol: Synthesis of 4-Ethylanisole [4]

-

Reaction Setup: In a 5 mL conical vial equipped with a spin vane, combine 150 mg of 4-ethylphenol and an appropriate amount of 25% aqueous sodium hydroxide (B78521) solution. Heat the mixture gently until the phenol (B47542) dissolves.

-

Catalyst and Reagent Addition: Add 0.045 molar equivalents of tetrabutylammonium bromide (as a proxy for this compound bromide) to the vial. Fit the vial with a reflux condenser and add 2.61 molar equivalents of methyl iodide through the top of the condenser.

-

Reaction: Reflux the mixture gently for one hour.

-

Work-up: After cooling to room temperature, add 1-2 mL of diethyl ether and a small amount of distilled water. Separate the aqueous layer and extract it with diethyl ether.

-

Purification: Combine the organic layers, wash with 5% sodium hydroxide solution and then with distilled water. Dry the ether layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to obtain the crude product. Further purification can be achieved by column chromatography.

The cyanation of alkyl halides is a valuable method for synthesizing nitriles, which are important precursors for amines, carboxylic acids, and other functional groups. Phase-transfer catalysis allows this reaction to be performed safely and efficiently using aqueous solutions of cyanide salts.

Table 2: Synthesis of Benzyl (B1604629) Cyanide using Tetrabutylammonium Bromide (TBAB)

| Substrate | Cyanide Source | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl Chloride | NaCN | 2 | Toluene (B28343)/Water | 2-4 | High | [5] |

Experimental Protocol: Synthesis of Benzyl Cyanide [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in water to create the aqueous phase.

-

Reagent and Catalyst Addition: Add toluene to the flask, followed by benzyl chloride (1.0 equivalent) and tetrabutylammonium bromide (0.02 equivalents).

-

Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.

The alkylation of compounds containing active methylene (B1212753) groups, such as 1,3-dicarbonyl compounds, is a cornerstone of carbon-carbon bond formation. Phase-transfer catalysis provides an effective means to deprotonate these substrates and facilitate their reaction with alkylating agents.

Table 3: C-Alkylation of Ethyl Acetoacetate under Phase-Transfer Conditions

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Time (min) | Yield (%) | Reference |

| Ethyl Acetoacetate | Benzyl Bromide | 10 | KOH/K₂CO₃ (1:4) | 3-4.5 | 82 | [3] |

| Ethyl Acetoacetate | Allyl Bromide | 10 | KOH/K₂CO₃ (1:4) | 3-4.5 | 75 | [3] |

Experimental Protocol: C-Alkylation of Ethyl Acetoacetate [3]

-

Reaction Setup: In a reaction vessel suitable for microwave irradiation, combine ethyl acetoacetate, an excess of a 1:4 mixture of potassium hydroxide and potassium carbonate, and 10 mol% of triethylbenzylammonium chloride (as a representative phase-transfer catalyst).

-

Reagent Addition: Add the desired alkylating agent (e.g., benzyl bromide or allyl bromide).

-

Reaction: Irradiate the mixture in a microwave reactor at 60-80 °C for 3-4.5 minutes.

-

Work-up and Purification: After the reaction, the product can be isolated by extraction and purified by column chromatography.

Oxidation Reactions

This compound salts, particularly the hydrogen sulfate derivative, can be employed as phase-transfer catalysts for the oxidation of alcohols and other organic substrates. These methods often utilize environmentally benign oxidants like sodium hypochlorite (B82951) (bleach) or hydrogen peroxide.[6][7]

Table 4: Oxidation of Alcohols using Tetrabutylammonium Hydrogen Sulfate (TBAHS)

| Substrate | Oxidant | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |

| Benzhydrol | NaOCl (bleach) | 5 | Ethyl Acetate | 30 | 69-84 | [6] |

| Cycloheptanol | NaOCl (bleach) | 5 | Ethyl Acetate | 60 | 76 | [6] |

Experimental Protocol: Oxidation of Benzhydrol to Benzophenone (B1666685) [6]

-

Reaction Setup: In a 250 mL Erlenmeyer flask, combine 3.68 g (20 mmol) of benzhydrol and 0.35 g (1 mmol) of tetrabutylammonium hydrogen sulfate in 50 mL of ethyl acetate.

-

Oxidant Addition: To this solution, add 50 mL of commercial bleach solution.

-

Reaction: Stopper the flask and stir the biphasic mixture vigorously for 30 minutes.

-

Work-up: Decant the organic phase and wash it twice with 25 mL of saturated brine and twice with 15 mL of water.

-

Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. The crude benzophenone can be recrystallized from hexane.

Reduction Reactions

While less common, phase-transfer catalysis can also be applied to reduction reactions, particularly the reduction of nitroarenes to anilines. This approach can offer advantages in terms of selectivity and milder reaction conditions. However, specific examples and detailed protocols using this compound salts for reduction are not as prevalent in the literature as for other transformations. Further research in this area is warranted.

Comparative Analysis and Catalyst Selection

The choice of a phase-transfer catalyst is critical for reaction optimization. The efficacy of a quaternary ammonium salt is influenced by several factors, including the length of the alkyl chains and the nature of the counter-anion.

-

Lipophilicity: The butyl groups in this compound salts provide sufficient lipophilicity to ensure solubility in common organic solvents. While tetrabutylammonium salts are more lipophilic, this compound salts can sometimes offer a better balance, especially in reactions where excessive catalyst partitioning into the organic phase is not desirable.

-

Steric Hindrance: The less sterically hindered nature of the this compound cation compared to its tetrabutyl counterpart can, in some cases, lead to faster anion exchange at the interface.

-

Counter-ion: The choice of the counter-ion (e.g., bromide, chloride, hydrogen sulfate) can significantly impact the catalyst's performance. Bromide is a common and effective choice for many nucleophilic substitution reactions. Hydrogen sulfate is often preferred in oxidation reactions.[8]

Table 5: Comparison of Quaternary Ammonium Salt Performance in a Substitution Reaction [2]

| Catalyst | Concentration (mol) | Time (h) | Yield (%) |

| BPBPB* | 0.001 | 4 | 98 |

| TBAB | 0.001 | 4 | 82 |

| BDAB** | 0.001 | 4 | 76 |

*BPBPB: 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide **BDAB: Butyldimethylanilinium bromide

This data, while not a direct comparison with a this compound salt, illustrates the significant impact that the structure of the quaternary ammonium cation has on catalytic activity.

Conclusion

This compound salts are valuable and versatile phase-transfer catalysts that offer a compelling combination of reactivity, solubility, and cost-effectiveness. Their ability to facilitate a wide range of organic transformations under mild, biphasic conditions makes them an attractive option for both academic research and industrial applications. This guide has provided a foundational understanding of their mechanism, key applications with detailed protocols, and considerations for catalyst selection. As the demand for greener and more efficient synthetic methodologies continues to grow, the role of this compound and other phase-transfer catalysts is poised to become even more prominent in the landscape of organic chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 3. mdpi.com [mdpi.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 6. Phase transfer catalysis applied to oxidation - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

Solubility of Tributylammonium Salts in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tributylammonium salts in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound salts, this guide presents available data for the closely related tetrabutylammonium (B224687) salts to provide valuable insights and comparative data. Furthermore, detailed experimental protocols for determining the solubility of these compounds are provided to empower researchers to generate data for their specific systems of interest.

Introduction to this compound and Tetrabutylammonium Salts

This compound and tetrabutylammonium salts are quaternary ammonium (B1175870) salts characterized by a central nitrogen atom bonded to three or four butyl groups, respectively. The nature of the counter-anion (e.g., acetate, chloride, bromide, triflate) significantly influences the salt's physicochemical properties, including its solubility. These salts are widely employed in various chemical applications, including as phase-transfer catalysts, electrolytes, and reagents in organic synthesis. Their solubility in organic solvents is a critical parameter for their effective use in these applications, influencing reaction kinetics, product purity, and process efficiency.

Quantitative Solubility Data of Tetrabutylammonium Salts

The following tables summarize the available quantitative solubility data for various tetrabutylammonium salts in different organic solvents. It is important to note that these values are for tetrabutylammonium salts and should be used as a reference point for estimating the solubility of their this compound analogues. The presence of a fourth butyl group in tetrabutylammonium salts generally increases their lipophilicity, which may result in different solubility profiles compared to this compound salts.

Table 1: Solubility of Tetrabutylammonium Acetate

| Solvent | Temperature | Solubility | Notes |

| Acetonitrile | Not Specified | Soluble[1] | Qualitative data. |

| Acetone | Not Specified | Soluble[1] | Qualitative data. |

| Ethanol | Not Specified | Soluble[1] | Qualitative data. |

| Benzene | Not Specified | Slightly Soluble[1] | Qualitative data. |

Table 2: Solubility of Tetrabutylammonium Chloride

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Dimethylformamide | 50 | 320[2] |

| Ethanol | 78 | Very Soluble[2] |

| Diethyl ether | Not Specified | Difficulty Soluble[2] |

| Acetone | Not Specified | Easily Soluble[3] |

| Chloroform | Not Specified | Easily Soluble[3] |

| Benzene | Not Specified | Slightly Soluble[3] |

| Ether | Not Specified | Slightly Soluble[3] |

Table 3: Solubility of Tetrabutylammonium Bromide

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Room Temperature | 50 mg/mL |

| Dichloromethane | Not Specified | Soluble[4] |

| Toluene | Not Specified | Slightly Soluble[4] |

Table 4: Solubility of Tetrabutylammonium Triflate

| Solvent | Temperature | Solubility |

| Methanol | Not Specified | 0.1 g/mL[5] |

Experimental Protocols for Solubility Determination

For systems where quantitative solubility data is unavailable, direct experimental measurement is necessary. The following section outlines a general and reliable gravimetric method for determining the solubility of a this compound or tetrabutylammonium salt in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the salt at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved salt in a known mass or volume of the solvent by evaporating the solvent.

Apparatus and Reagents:

-

This compound/Tetrabutylammonium salt (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the salt to a glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature, by gentle heating in an oven, or under reduced pressure in a vacuum oven. The temperature should be chosen to avoid decomposition of the salt.

-

Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dry salt residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved salt is the final constant mass of the evaporation dish with the residue minus the initial mass of the empty evaporation dish.

-

The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved salt.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molality.

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the general factors influencing the solubility of ammonium salts.

Conclusion

References

A Technical Guide to the Thermal Stability and Decomposition of Tributylammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of tributylammonium compounds, a critical aspect for their application in various scientific and industrial fields, including drug development where they are often used as phase-transfer catalysts, electrolytes, and ionic liquids. The thermal behavior of these salts is paramount to ensuring their safe handling, storage, and efficacy in chemical processes. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and illustrates decomposition mechanisms and analytical workflows.

Factors Influencing Thermal Stability

The thermal stability of this compound salts is significantly influenced by the nature of the counter-anion. Generally, salts with larger, more complex anions tend to exhibit higher thermal stability.[1] The stability is also affected by the surrounding chemical environment, as additives can alter the decomposition profile.[2]

For instance, the thermal stabilities of tetrabutylammonium (B224687) (TBA) salts with different anions have been found to follow the order: TBA Perchlorate (TBAP) < TBA Hexafluorophosphate (B91526) (TBAHFP) < TBA Tetrafluoroborate (B81430) (TBATFB).[3] The structure of the cation and the length of the alkyl chains also play a role in the thermal stability of ammonium (B1175870) salts.[4] In some cases, the addition of substances like Al2O3 can reduce the stability of salts such as TBA-PF6.[2]

Decomposition Pathways and Products

The thermal decomposition of this compound compounds typically proceeds via the elimination of tributylamine (B1682462) as the primary product.[3] The other decomposition products are dependent on the specific anion present in the salt.

A generalized decomposition pathway is illustrated below:

For example, the decomposition of tetrabutylammonium tetrafluoroborate and hexafluorophosphate yields tributylamine along with hydrogen fluoride (B91410) (HF) and either boron trifluoride (BF3) or phosphorus pentafluoride (PF5), respectively.[3][5] In the case of tetraalkylammonium pertechnetates, the decomposition products can include trimethylammonium, carbon dioxide, and water.[6]

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data on the thermal decomposition of various this compound salts, compiled from multiple sources. It is important to note that direct comparison should be made with caution as experimental conditions may vary between studies.[1]

Table 1: Thermal Decomposition Temperatures and Activation Energies of Tetrabutylammonium (TBA) Salts

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Activation Energy (kJ/mol) | Citation(s) |

| Tetrabutylammonium Perchlorate (TBAP) | - | - | 291.2 | [3] |

| Tetrabutylammonium Hexafluorophosphate (TBAHFP) | - | - | 203.3 | [3] |

| Tetrabutylammonium Tetrafluoroborate (TBATFB) | - | - | 235.4 | [3] |

| Tetrabutylammonium Tribromide (TBATB) | ~174 | ~231 | - | [7] |

| Tetrabutylammonium Hexafluorophosphate | 280-370 (first step) | - | - | [4] |

Table 2: Primary Decomposition Products of Various this compound Compounds

| Compound | Primary Decomposition Product(s) | Citation(s) |

| Tetrabutylammonium Tetrafluoroborate | Tributylamine, Hydrogen Fluoride, Boron Trifluoride | [3][5] |

| Tetrabutylammonium Hexafluorophosphate | Tributylamine, Hydrogen Fluoride, Phosphorus Pentafluoride | [3][5] |

| Tetrabutylammonium Perchlorate | Tributylamine | [3] |

| Tetraalkylammonium Pertechnetates | Trimethylammonium, Carbon Dioxide, Water | [6] |

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of this compound compounds are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature of the material.[1]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into an inert sample pan, such as alumina (B75360) or platinum.[1]

-

Instrument Setup: The TGA instrument is purged with an inert gas, commonly nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

-

Temperature Program: The sample is heated from ambient temperature to a specified final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[1]

-

Data Analysis: The resulting TGA curve, which plots mass versus temperature, is analyzed to determine the onset decomposition temperature (Tonset), the temperature at which significant mass loss begins. The peak decomposition temperature can be identified from the derivative of the TGA curve (DTG).[1]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy of decomposition and to observe phase transitions.[1]

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan serves as a reference.[1]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, similar to that used in TGA.

-

Data Analysis: The DSC thermogram shows peaks corresponding to exothermic or endothermic events. The area under a peak is proportional to the enthalpy change of the transition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound compounds.

Conclusion

The thermal stability of this compound compounds is a multifaceted property that is crucial for their practical application. The choice of anion plays a dominant role in determining the decomposition temperature and pathway. A thorough understanding of these characteristics, obtained through rigorous experimental techniques such as TGA and DSC, is essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of these versatile compounds. The data and protocols presented in this guide serve as a foundational resource for the evaluation and application of this compound salts in various chemical contexts.

References

Unveiling the Solid State: A Technical Guide to Tributylammonium Salt Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies for the crystal structure analysis of tributylammonium salts. While the focus is on the this compound cation, this guide leverages the extensive crystallographic data available for the closely related tetrabutylammonium (B224687) cation as a primary exemplar. The techniques and principles discussed are broadly applicable to a wide range of alkylammonium salts, which are of significant interest in pharmaceutical and materials science for their roles in drug formulation, as phase-transfer catalysts, and in the synthesis of ionic liquids. This document provides a comprehensive overview of synthetic protocols, crystallization techniques, and detailed structural analysis, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.

Synthesis and Crystallization of Alkylammonium Salts

The synthesis of this compound and tetrabutylammonium salts typically involves the quaternization of a tertiary amine. A common synthetic route is the reaction of tributylamine (B1682462) with an appropriate alkyl halide.

General Synthetic Protocol

A typical synthesis involves the reaction of tributylamine with an n-alkyl halide (such as n-bromobutane to form tetrabutylammonium bromide) in a polar solvent like ethanol (B145695) or acetonitrile. The reaction mixture is heated to drive the quaternization to completion. Following the reaction, the solvent and any unreacted starting materials are typically removed by distillation.

Crystallization Methodologies

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Common crystallization techniques for alkylammonium salts include:

-

Cooling Crystallization: The crude product is dissolved in a suitable solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly cooled to induce crystallization. The concentration of the solution is a critical parameter, with high concentrations often leading to rapid crystallization and potentially smaller or less ordered crystals.

-

Vapor Diffusion: A solution of the salt in a good solvent is placed in a sealed container with a "poor" solvent in which the salt is less soluble. The slow diffusion of the poor solvent's vapor into the salt solution gradually reduces the solubility, promoting the growth of well-defined crystals.

-

Recrystallization from a Solvent Mixture: The crude product can be dissolved in a minimal amount of a "good" solvent, and then a "poor" solvent is added dropwise until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-quality crystals. For instance, pale-green crystals of bis(tetrabutylammonium) tetrachloridomanganate(II) were obtained by recrystallization from a dichloromethane/ether mixture[1].

X-ray Crystallography: The Gold Standard for Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

A generalized workflow for crystal structure analysis is depicted below.

Quantitative Crystal Structure Data

The following tables summarize key crystallographic data for a selection of tetrabutylammonium salts, providing a basis for comparison and understanding of their solid-state structures.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| [N(n-C₄H₉)₄][catechol···Cl] | C₂₂H₃₃ClNO₂ | Orthorhombic | Pbca | 15.323(2) | 16.166(2) | 19.713(2) | - | 8 | [2][3] |

| [N(n-C₄H₉)₄][catechol···Br] | C₂₂H₃₃BrNO₂ | Orthorhombic | Pbca | 15.432(1) | 16.244(2) | 19.824(1) | - | 8 | [2][3] |

| [n-Bu₄N]₂[Mo₆O₁₉] | C₃₂H₇₂Mo₆N₂O₁₉ | Monoclinic | C2/c | 16.314(5) | 17.288(5) | 17.776(4) | 101.47(3) | 4 | [4] |

| (C₁₆H₃₆N)₂[MnCl₄]·2CH₂Cl₂ | C₃₄H₇₆Cl₈MnN₂ | - | - | - | - | - | - | - | [1] |

| methyl-(R)-(1-methylpropyl)di(n-propyl)ammonium iodide | C₁₁H₂₆IN | Tetragonal | P4(3)2(1)2 | 12.826(2) | 12.826(2) | 17.730(2) | - | 8 | [5] |

| methyl-(S)-(1-methylpropyl)di(n-propyl)ammonium iodide | C₁₁H₂₆IN | Tetragonal | P4(1)2(1)2 | 12.842(1) | 12.842(1) | 17.749(2) | - | 8 | [5] |

Table 1: Unit Cell Parameters for Selected Tetrabutylammonium Salts.

Intermolecular Interactions and Crystal Packing

The crystal packing of alkylammonium salts is governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The bulky alkyl chains of the tributyl- or tetrabutylammonium cation play a significant role in determining the overall crystal structure.

In many structures, C-H···X hydrogen bonds (where X is an anion or a hydrogen bond acceptor) are observed, which contribute to the stability of the crystal lattice. For example, in the crystal structure of a tetrabutylammonium salt of a nickel complex, the α-methylene groups of the tetrabutylammonium ions form hydrogen bonds to the nitrogen atom of the negatively charged heterocycle[6].

The diagram below illustrates the conceptual interactions within the crystal lattice of a generic this compound salt, highlighting the key hydrogen bonding interactions.

Conformation of the Alkyl Chains

The butyl chains of the tributyl- and tetrabutylammonium cations are flexible and can adopt various conformations within the crystal lattice. The specific conformation is influenced by the nature of the counter-ion and the crystal packing forces. In some cases, disorder in the alkyl chains is observed, where a particular carbon atom may occupy multiple positions within the crystal structure[7]. This conformational flexibility is an important factor to consider when analyzing the crystal structures of these salts.

Conclusion

The crystal structure analysis of this compound and related alkylammonium salts provides invaluable insights into their solid-state properties. A combination of careful synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction allows for the detailed characterization of their three-dimensional structures. The interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions dictates the crystal packing and the conformation of the flexible alkyl chains. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with these versatile compounds in drug development and materials science.

References

- 1. Bis(tetrabutylammonium) tetrachloridomanganate(II) dichloromethane disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomerically pure quaternary ammonium salts with a chiral alkyl chain N(CH3)(n-C3H7)2(sec-C4H9)I: synthesis and physical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrabutylammonium salts of carbazole and dibenzoazepine: synthesis, crystal structures and use in anionic polymerization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Unseen Hand: A Technical Guide to the Ion-Pairing Mechanism of Tributylammonium Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical analysis and synthesis, achieving precise control over molecular interactions is paramount. Tributylammonium reagents have emerged as powerful tools, acting as "unseen hands" that guide the behavior of anionic species in complex mixtures. This technical guide delves into the core of the ion-pairing mechanism facilitated by these versatile reagents, providing a comprehensive resource for researchers in chromatography, phase-transfer catalysis, and drug development. Through a detailed exploration of the underlying principles, experimental protocols, and quantitative data, this document aims to empower scientists to harness the full potential of this compound reagents in their work.

The Core Principle: Understanding Ion-Pairing

At its heart, the utility of this compound reagents lies in their ability to form ion pairs with anionic analytes. A this compound cation ((C₄H₉)₃NH⁺) possesses a positively charged nitrogen center shielded by three bulky, nonpolar butyl groups. This unique structure allows it to interact with a negatively charged analyte (A⁻) through electrostatic attraction, forming a neutral, and significantly more hydrophobic, ion pair [(C₄H₉)₃NH⁺A⁻].

This transformation is the key to the diverse applications of these reagents. By masking the charge of the anion and increasing its lipophilicity, this compound reagents enable the manipulation of anionic species in ways that would otherwise be impossible.

Applications in Analytical Chemistry: Ion-Pair Chromatography (IPC)

In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar and anionic compounds, such as nucleotides, oligonucleotides, and organic acids, exhibit poor retention on nonpolar stationary phases. This compound reagents, typically introduced into the mobile phase as this compound acetate (B1210297) (TBAA) or this compound hydrogen sulfate (B86663) (TBAHS), act as ion-pairing agents to overcome this challenge.[1][2]

The mechanism of retention enhancement in IPC can be understood through two primary models:

-

The Ion-Pair Partition Model: The this compound cation and the anionic analyte form an ion pair in the mobile phase. This neutral, hydrophobic complex has a greater affinity for the nonpolar stationary phase, leading to increased retention.

-

The Dynamic Ion-Exchange Model: The lipophilic butyl chains of the this compound cations cause them to adsorb onto the surface of the stationary phase, creating a dynamic, positively charged layer. This in situ ion-exchanger then retains anionic analytes through electrostatic interactions.[3]

In reality, a combination of both mechanisms likely contributes to the observed chromatographic behavior. The increased retention and improved peak shape afforded by this compound reagents allow for the high-resolution separation of complex mixtures of anionic compounds.[4]

Quantitative Impact of this compound Reagents in IPC

The choice and concentration of the ion-pairing reagent significantly impact the retention and resolution of analytes. The following table summarizes a comparative analysis of different ion-pairing reagents for the separation of oligonucleotides.

| Ion-Pairing Reagent | Analyte | Observation | Reference |

| This compound Acetate (TBAA) | Oligonucleotides | Provides good retention and resolution. | [5] |

| Triethylammonium Acetate (TEAA) | Oligonucleotides | Commonly used, but can result in lower retention for some analytes compared to TBAA. | [6][7] |

| Dibutylammonium Acetate (DBAA) | ssDNA and ssRNA | Shows superior resolution for short-mer contaminants compared to TEAA. | [2] |

| Hexylammonium Acetate (HAA) | ssDNA and ssRNA | Demonstrates even better resolution than DBAA for oligonucleotides. | [2] |

Experimental Protocol: Ion-Pair Reversed-Phase HPLC for Nucleotide Analysis

This protocol provides a general framework for the separation of nucleotides using this compound hydrogen sulfate (TBAHS) as the ion-pairing reagent.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1 M Potassium dihydrogen phosphate, pH 6.0

-

Mobile Phase B: 0.1 M Potassium dihydrogen phosphate, 4 mM Tetrabutylammonium (B224687) hydrogen sulfate, 20% Methanol, pH 6.0

-

Nucleotide standards (ATP, ADP, AMP, etc.)

-

Sample containing nucleotides

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phases A and B. Filter through a 0.45 µm membrane and degas. The pH of both buffers should be adjusted to 6.0 using dipotassium (B57713) hydrogen phosphate.[8]

-

Column Equilibration: Equilibrate the C18 column with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve nucleotide standards and samples in Mobile Phase A or an appropriate buffer. Centrifuge to remove any particulates.

-

Injection: Inject 20-100 µL of the sample onto the column.[8]

-

Gradient Elution: Program the HPLC system to run a gradient from 100% Mobile Phase A to a desired percentage of Mobile Phase B to elute the nucleotides. A typical gradient might be a linear increase to 30% B over 20 minutes.[8]

-

Detection: Monitor the elution of nucleotides using a UV detector at 254 nm.[8]

-

Quantification: Create a standard curve using the peak areas of the nucleotide standards to quantify the analytes in the sample.

Applications in Synthetic Chemistry: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble nucleophiles with water-insoluble organic substrates. This compound salts, particularly tetrabutylammonium bromide (TBAB), are highly effective phase-transfer catalysts.[9][10]

The mechanism involves the this compound cation acting as a shuttle for the anionic nucleophile. The lipophilic cation pairs with the anion in the aqueous phase, forming a hydrophobic ion pair that is soluble in the organic phase. This "phase transfer" allows the nucleophile to react with the organic substrate. After the reaction, the this compound cation returns to the aqueous phase to transport another anion, thus completing the catalytic cycle.[11]

Quantitative Impact of this compound Reagents in PTC

The efficiency of a phase-transfer catalyst is crucial for achieving high reaction yields in a reasonable timeframe. The following table presents data on the S-alkylation of thiophenol with various alkyl halides, comparing reaction conversions under biphasic and triphasic PTC conditions using tetrabutylammonium bromide (TBAB).

| Substrate (Alkyl Halide) | Biphasic PTC (% conversion, 7 hrs) | Triphasic PTC (% conversion, 1 hr) | Reference |

| n-Butyl bromide | 75 | 98 | |

| t-Butyl chloride | 60 | 92 | |

| n-Pentyl bromide | 80 | 99 | |

| n-Octyl bromide | 85 | 100 | |

| Benzyl chloride | 90 | 100 |

Experimental Protocol: S-Alkylation of Thiophenol using TBAB

This protocol outlines a general procedure for the S-alkylation of thiophenol using an alkyl halide and tetrabutylammonium bromide as a phase-transfer catalyst.[11]

Materials:

-

Thiophenol

-

Alkyl halide (e.g., n-butyl bromide)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

Aqueous Phase Preparation: In the round-bottom flask, dissolve thiophenol (0.01 mol) and NaOH (0.015 mol) in 15 mL of water. Stir the mixture at 100°C for 1 hour to form sodium thiophenoxide.

-

Catalyst Addition: Add TBAB (e.g., 5 mol%) to the aqueous phase.

-

Organic Phase Preparation: In a separate container, dissolve the alkyl halide (0.01 mol) in 15 mL of toluene.

-

Reaction: Add the organic phase to the reaction flask. Heat the biphasic mixture to 90°C and stir vigorously to ensure efficient mixing of the two phases.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic phase and analyzing them by a suitable technique (e.g., GC or TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude thioether product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Logical Workflow for Method Development in Ion-Pair Chromatography

Developing a robust IPC method requires a systematic approach to optimize the separation. The following workflow illustrates the key steps and decision points.

Conclusion

This compound reagents are indispensable tools in modern chemistry, offering elegant solutions to challenges in both analytical separation and chemical synthesis. Their ability to form ion pairs with anionic species fundamentally alters the properties of these molecules, enabling their retention in reversed-phase chromatography and facilitating their reaction in biphasic systems. By understanding the core ion-pairing mechanism and following systematic experimental protocols, researchers, scientists, and drug development professionals can effectively leverage the power of this compound reagents to achieve their scientific goals with greater precision and efficiency. This guide provides a foundational understanding and practical framework to encourage the broader application and further exploration of these remarkable chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. agilent.com [agilent.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mz-at.de [mz-at.de]

- 7. waters.com [waters.com]

- 8. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Navigating the Chemistry of Tributylammonium Derivatives: A Comprehensive Technical Guide to Hazards and Safety

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the hazards and essential safety precautions for handling tributylammonium derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines critical safety data, detailed experimental protocols, and emergency procedures to ensure a safe laboratory environment.

This compound derivatives are a class of quaternary ammonium (B1175870) compounds (QACs) utilized in various chemical syntheses. However, their utility is matched by significant health and safety risks, including severe skin and eye irritation, respiratory tract irritation, and potential for serious systemic effects upon exposure. This guide aims to consolidate crucial safety information to mitigate these risks.

Key Findings and Safety Recommendations:

-

High Acute Toxicity: this compound derivatives can be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3]

-

Corrosive Nature: These compounds are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4][5]

-

Personal Protective Equipment (PPE) is Mandatory: Strict adherence to PPE protocols, including chemical-resistant gloves, safety goggles, face shields, and laboratory coats, is essential to prevent exposure.

-

Engineered Controls: All handling of this compound derivatives should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

-

Emergency Preparedness: Laboratories must be equipped with accessible emergency eyewash stations and safety showers. All personnel should be trained on emergency procedures for spills and exposures.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for representative this compound derivatives. This information is critical for risk assessment and for understanding the potential severity of exposure.

| Chemical Name | Test Species | Route of Administration | Toxicity Value | Reference |

| Tributylamine | Rat | Oral | LD50: 420 - 780 mg/kg | [1][2] |

| Tributylamine | Rabbit | Dermal | LD50: 195 mg/kg | [1][2][6] |

| Tributylamine | Rat | Inhalation (4h) | LC50: 0.5 mg/L | [2] |

| Tetrabutylammonium Bromide | Rat | Oral | LD50: 500 mg/kg | [7] |

| Tetrabutylammonium Bromide | Rat | Dermal | LD50: >2000 mg/kg | [7] |

| Tetrabutylammonium Chloride | Not Specified | Not Specified | Not Specified | No data available |

| This compound Pyrophosphate | Not Specified | Not Specified | Not Specified | No data available |

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the most critical barrier between laboratory personnel and the hazards of this compound derivatives. The following table details the recommended PPE for handling these compounds.

| PPE Category | Item | Specifications and Recommendations |

| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory. |

| Face Shield | A face shield should be worn in addition to goggles when there is a risk of splashing. | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and changed frequently. |

| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is required. |

| Chemical-Resistant Apron | An apron made of a chemically resistant material should be worn over the lab coat. | |

| Respiratory Protection | Chemical Fume Hood | All work with this compound derivatives should be performed in a certified chemical fume hood. |

| Respirator | For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used by trained personnel. |

Experimental Protocols

Adherence to established protocols is paramount for the safe handling of this compound derivatives. Below are detailed methodologies for key laboratory procedures.

General Safe Handling Protocol

This protocol outlines the fundamental steps for safely handling this compound derivatives in a laboratory setting.

-

Preparation and Planning:

-

Review the Safety Data Sheet (SDS) for the specific this compound derivative before commencing any work.

-

Ensure that all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Have a pre-prepared spill kit readily accessible.

-

-

Handling and Dispensing:

-

Conduct all manipulations of the chemical within a certified chemical fume hood.

-

Use appropriate and clean glassware.

-

When transferring the chemical, do so slowly and carefully to avoid splashing.

-

Keep containers of this compound derivatives tightly sealed when not in use.

-

-

Waste Disposal:

-

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

-

Decontamination:

-

Thoroughly clean all glassware and work surfaces after use.

-

Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

-

Emergency Spill Protocol

In the event of a spill, a prompt and coordinated response is crucial to minimize harm.

-

Immediate Actions:

-

Alert all personnel in the immediate vicinity and evacuate the area if necessary.

-

If the spill is large or involves a highly volatile derivative, activate the nearest fire alarm to initiate a building-wide evacuation.

-

Remove any ignition sources if the derivative is flammable.

-

-

Spill Containment and Cleanup (for small, manageable spills by trained personnel):

-

Don the appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent for chemical spills).

-

Work from the outside of the spill inwards to prevent spreading.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

-

Decontamination:

-

Decontaminate the spill area according to institutional guidelines.

-

Dispose of all cleanup materials as hazardous waste.

-

Visualizing a Safe Workflow and the Mechanism of Toxicity

To further aid in the understanding of safe handling practices and the toxicological properties of these compounds, the following diagrams have been generated.

Caption: A logical workflow for the safe handling of this compound derivatives.

Caption: The cytotoxic mechanism of quaternary ammonium compounds on bacterial cells.

References